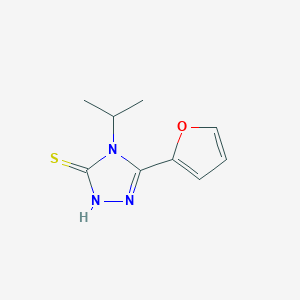![molecular formula C7H5F5OS B2547150 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol CAS No. 2418707-48-7](/img/structure/B2547150.png)
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol is a chemical compound with the molecular formula C7H5F5OS. It is characterized by the presence of a thiophene ring substituted with a pentafluoroethyl group and a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial practices for similar compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene ring or the pentafluoroethyl group.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]aldehyde or [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]carboxylic acid .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure may be explored for interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: The compound could be investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its fluorinated nature
Mécanisme D'action
The mechanism by which [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol exerts its effects is not well-documented. its interactions likely involve the thiophene ring and the pentafluoroethyl group, which can participate in various chemical reactions and interactions with other molecules. The methanol group may also play a role in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanol: Similar structure but with the methanol group at a different position on the thiophene ring.
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The uniqueness of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol lies in its specific substitution pattern and the presence of both a pentafluoroethyl group and a methanol group. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1,3,13H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEYKIONTNCCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
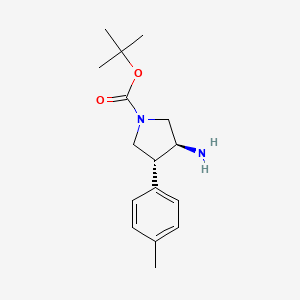
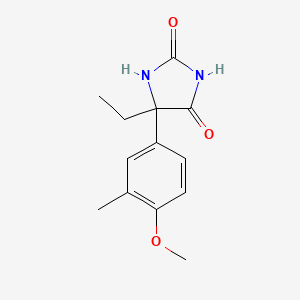
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)
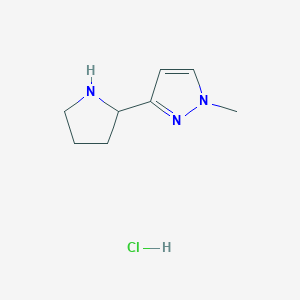
![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)
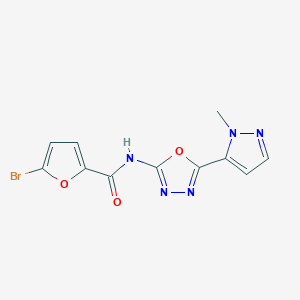

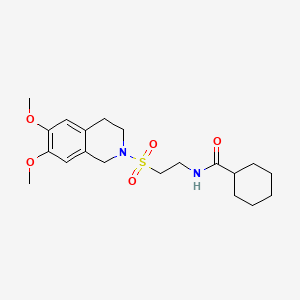

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
![1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2547084.png)
